7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

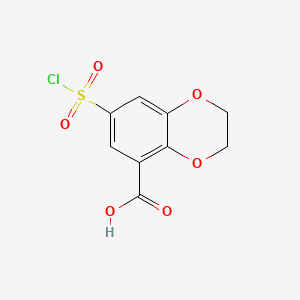

The molecular architecture of 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid is defined by a tricyclic system consisting of a benzene ring fused to a six-membered dioxane ring, with specific functional group substitutions at positions 5 and 7. The International Union of Pure and Applied Chemistry systematic name for this compound is 7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which precisely describes the substitution pattern and ring system. The molecular formula C9H7ClO6S indicates the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, six oxygen atoms, and one sulfur atom, resulting in a molecular weight of 278.67 grams per mole.

The structural framework is characterized by the benzodioxane core, where the benzene ring is fused to a saturated six-membered ring containing two oxygen atoms at positions 1 and 4. The chlorosulfonyl group (-SO2Cl) is positioned at carbon-7 of the benzene ring, while the carboxylic acid functionality (-COOH) is located at carbon-5. This substitution pattern creates a molecule with significant steric and electronic complexity, where the electron-withdrawing nature of both functional groups influences the overall molecular properties.

The canonical Simplified Molecular Input Line Entry System representation is C1COC2=C(C=C(C=C2O1)S(=O)(=O)Cl)C(=O)O, which provides a linear notation describing the connectivity of atoms within the molecule. The International Chemical Identifier key NCSFGFOXYGSSSH-UHFFFAOYSA-N serves as a unique digital signature for this compound in chemical databases. Alternative nomenclature includes this compound and 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid, reflecting different naming conventions while describing the same molecular entity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClO6S |

| Molecular Weight | 278.67 g/mol |

| International Union of Pure and Applied Chemistry Name | 7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |

| Chemical Abstracts Service Number | 66410-36-4 |

| International Chemical Identifier Key | NCSFGFOXYGSSSH-UHFFFAOYSA-N |

Properties

IUPAC Name |

7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO6S/c10-17(13,14)5-3-6(9(11)12)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSFGFOXYGSSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2O1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216631 | |

| Record name | 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66410-36-4 | |

| Record name | 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66410-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(CHLOROSULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZM6SPD7SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS No. 66410-36-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and pest control. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzodioxole moiety with a chlorosulfonyl group. Its molecular formula is and it has a molecular weight of 252.67 g/mol . The presence of the chlorosulfonyl group is significant as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds related to benzodioxole structures exhibit notable antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of sulfonyl groups in similar structures has been linked to increased antibacterial activity due to enhanced binding affinity to bacterial targets .

Table 1: Antimicrobial Activity of Benzodioxole Derivatives

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | MRSA |

| 3,4-methylenedioxy cinnamic acid | 10 | E. coli |

| Benzodioxole derivative X | 15 | S. aureus |

Note: TBD = To Be Determined based on current research findings.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The study found that certain benzodioxole derivatives exhibited larvicidal activity with LC50 values indicating effective control at low concentrations. The chlorosulfonyl group may enhance the toxicity profile against insect pests .

Table 2: Larvicidal Activity Against Aedes aegypti

| Compound Name | LC50 (μM) | LC90 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Temephos (control) | 10.94 | TBD |

Case Studies

- Antibacterial Efficacy : A study demonstrated that compounds with a similar structure to this compound showed significant inhibition against MRSA with MIC values lower than traditional antibiotics. This suggests potential for development as an antibacterial agent in clinical settings .

- Insect Control : Research on larvicidal activity highlighted that modifications in the benzodioxole structure could lead to enhanced insecticidal properties without significant toxicity to non-target organisms such as mammals . This opens avenues for developing safer pest control agents.

Scientific Research Applications

7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the molecular formula C9H7O6SCl . It is also known under other names, such as 7-(chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and 7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .

Properties

- Molecular Weight The molecular weight of 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is 278.67 g/mol .

- Solubility This compound exhibits slight solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO) .

Applications

7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a useful research chemical . While specific case studies and comprehensive data tables are not available in the provided search results, the compound is used in the synthesis of various molecules with biological activities .

Synthesis

7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid can be synthesized through the chlorosulfonation of 1,4-benzodioxane-5-carboxylic acid using chlorosulfonic acid .

Reactions

7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid is a versatile intermediate that can be used to synthesize a variety of derivatives :

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of 7-(chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid with analogous compounds:

Key Observations :

- Electron-Withdrawing Groups: The chlorosulphonyl group in the target compound confers stronger acidity and electrophilicity compared to nitro (-NO₂) or chloro (-Cl) substituents in analogs .

- Core Structure Differences : Benzodiazepine derivatives (e.g., ) exhibit distinct pharmacological profiles due to their nitrogen-rich heterocycles, whereas benzodioxin-based compounds are more commonly explored as synthetic intermediates or agrochemical precursors .

- Hybrid Structures : Compounds like the benzodioxin-indole hybrid demonstrate how functional group integration can expand bioactivity, though synthetic complexity increases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, and how can purity be validated?

- Methodology :

- Synthesis : Start with dihydro-1,4-benzodioxin-5-carboxylic acid. Introduce the chlorosulphonyl group via sulfonation (e.g., using chlorosulfonic acid) followed by purification via recrystallization (polar solvents like ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Purity Validation : Use HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm. Confirm via melting point analysis and H/C NMR (DMSO-d6 solvent) to detect residual solvents or unreacted intermediates.

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hours). Use Arrhenius plots to extrapolate shelf-life.

- FTIR spectroscopy can track functional group stability (e.g., sulfonyl chloride hydrolysis to sulfonic acid).

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of the chlorosulphonyl group in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify reactive sites.

- Compare with experimental kinetic data (e.g., reaction rates with amines or thiols in DMF at 80°C) to validate computational models.

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved?

- Methodology :

- Conduct phase-solubility studies using a shake-flask method with UV-Vis quantification.

- Analyze solvent-solute interactions via molecular dynamics (MD) simulations (e.g., hydrogen bonding with DMSO vs. dipole interactions with DMF).

Q. What are the challenges in characterizing the crystal structure of this compound, and how can they be addressed?

- Methodology :

- Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation to overcome weak diffraction due to low crystal quality.

- If crystallization fails, employ powder XRD paired with Rietveld refinement or solid-state NMR (C CP/MAS) to infer packing motifs.

Key Research Gaps Identified

- Limited experimental data on the compound’s electrochemical behavior (e.g., redox potentials for catalytic applications).

- No peer-reviewed studies on its potential as a protease inhibitor scaffold, despite structural similarity to bioactive sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.